

thermodynamic properties of boron dihydride compounds

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Compound of Interest

Compound Name: Boron dihydride

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Thermodynamic Properties of Boron Dihydride (BH₂)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Boron hydrides are a class of compounds with significant theoretical and practical interest, ranging from high-energy propellants to versatile reagents in organic synthesis. Within this class, the **boron dihydride** (BH₂) radical is a fundamental, albeit highly reactive, species. Understanding its thermodynamic properties is crucial for elucidating reaction mechanisms, predicting the stability of boron-containing compounds, and designing novel synthetic pathways. For professionals in drug development, particularly in the synthesis of boron-containing pharmaceuticals like bortezomib or in the context of Boron Neutron Capture Therapy (BNCT), a firm grasp of the thermodynamics of boron-hydrogen bonds is essential for controlling reactivity and ensuring the stability of intermediates and final products. This guide provides an in-depth overview of the core thermodynamic properties of the BH₂ radical, details the experimental and computational methodologies used for their determination, and illustrates a key reaction pathway.

Core Thermodynamic Properties of BH₂

The thermodynamic stability and reactivity of the BH_2 radical are defined by key quantitative parameters. These values, determined through a combination of experimental measurements and computational modeling, provide a foundational understanding of the molecule's behavior. The experimental data for the BH_2 radical are summarized in the table below.

Property	Value	Units	Reference
Enthalpy of Formation (ΔH°_f) at 298.15 K	318.29 ± 11.00	kJ mol^{-1}	[1]
Enthalpy of Formation (ΔH°_f) at 0 K	317.98 ± 11.00	kJ mol^{-1}	[1]
Standard Entropy (S°) at 298.15 K	193.55	$\text{J K}^{-1} \text{ mol}^{-1}$	[1]
Heat Capacity (C_p) at 298.15 K	34.72	$\text{J K}^{-1} \text{ mol}^{-1}$	[1]
Integrated Heat Capacity (0 K to 298.15 K)	10.00	kJ mol^{-1}	[1]
Ionization Energy	9.8 ± 0.2	eV	[2]

Methodologies for Determining Thermodynamic Properties

The thermodynamic data for a transient species like the BH_2 radical are acquired through a synergistic approach of advanced experimental techniques and high-level computational chemistry.

Experimental Protocols

Direct calorimetric measurements on the BH_2 radical are challenging due to its high reactivity and transient nature. Therefore, indirect experimental methods are typically employed:

- Photoionization Mass Spectrometry (PIMS): This is a primary technique for determining the enthalpy of formation and ionization energies of radical species.

- Methodology: A precursor molecule containing the BH_2 moiety is introduced into a high-vacuum chamber. The precursor is then subjected to pyrolysis or photolysis to generate the BH_2 radical. The radicals are subsequently ionized by a tunable monochromatic photon beam. By scanning the photon energy and detecting the ion signal (BH_2^+), an ionization threshold can be precisely measured. This threshold corresponds to the ionization energy. Appearance energies of BH_2^+ from different precursors can be used in thermochemical cycles to derive the enthalpy of formation of the neutral BH_2 radical. The work of Fehlner and Koski was pivotal in detecting the borane molecule and boryl radical using mass spectrometry[2].

Computational Protocols

Computational chemistry provides a powerful avenue for calculating the thermodynamic properties of reactive molecules from first principles. These methods are crucial for validating experimental data and predicting properties that are difficult to measure.

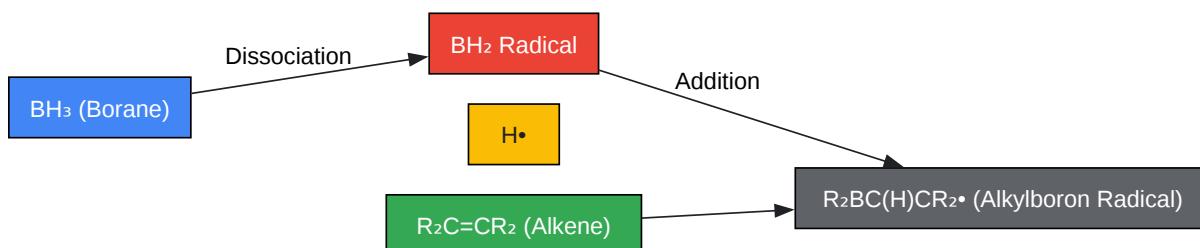
- Ab Initio and Density Functional Theory (DFT) Calculations: High-level ab initio methods like Coupled Cluster (CCSD(T)) and DFT methods (e.g., B3LYP-D2) are used to model the electronic structure of BH_2 .[3][4][5]
 - Methodology:
 - Geometry Optimization: The molecular geometry of the BH_2 radical is optimized to find its lowest energy structure.
 - Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are fundamental for determining the zero-point vibrational energy (ZPVE) and for calculating thermodynamic functions like entropy and heat capacity. Anharmonic corrections are often included for higher accuracy.[3][4][5]
 - Energy Calculation: A high-accuracy single-point energy calculation is performed. This electronic energy, combined with the ZPVE, gives the total energy at 0 K.
 - Thermochemical Analysis: Using statistical mechanics, the calculated vibrational frequencies and rotational constants are used to compute the enthalpy, entropy, and heat capacity at various temperatures.[3][5] These computational approaches have

shown excellent agreement with available experimental data for various boron-hydrogen species.[3][5]

Reactivity and Chemical Pathways

The thermodynamic properties of BH_2 govern its role in chemical reactions. A quintessential example of the reactivity of boron hydrides is hydroboration, the addition of a B-H bond across a double or triple bond. While hydroboration is typically performed with diborane (B_2H_6) or other borane adducts, the fundamental step involves the electrophilic boron adding to the less substituted carbon, followed by hydride transfer. The BH_2 radical itself can be seen as a key intermediate in the fragmentation of larger boranes.

A simplified reaction pathway illustrating the formation of BH_2 from the dissociation of borane (BH_3) and its subsequent reaction is depicted below.



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A simplified pathway showing BH_2 formation and reaction.

Conclusion

The thermodynamic properties of the **boron dihydride** (BH_2) radical are well-characterized through a combination of experimental techniques and advanced computational methods. Its positive enthalpy of formation indicates its instability relative to the elements, and its reactivity makes it a key transient species in boron chemistry. The data and methodologies presented in this guide offer a foundational resource for researchers and scientists, enabling a deeper understanding of reaction energetics and facilitating the rational design of synthetic processes involving boron-containing compounds.

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